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Compound of Interest

Compound Name: 2,5,8-Nonanetrione

Cat. No.: B14170128

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
2,5,8-nonanetrione (CAS No: 38284-28-5), a trione of interest in various chemical and
pharmaceutical research contexts. This document compiles and presents nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format to
facilitate its use in identification, characterization, and quality control. Detailed experimental
protocols, where available, are also provided.

Spectroscopic Data Summary

The following tables summarize the known quantitative spectroscopic data for 2,5,8-
nonanetrione.

Table 1: *C Nuclear Magnetic Resonance (NMR)
Spectroscopic Data

The 3C NMR spectrum provides key insights into the carbon framework of the molecule.
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Carbon Atom Chemical Shift (8) [ppm]
C=0 (C2, C5, C8) 207.2

CH: (C3, C4, C6, C7) 37.8

CHs (C1, C9) 29.9

Note: Data sourced from a spectrum provided by the Institute of Organic Chemistry, University

of Vienna.[1]

Table 2: Predicted *H Nuclear Magnetic Resonance
(NMR) Spectroscopic Data

While experimental tH NMR data with detailed assignments is not readily available in the public
domain, predicted data offers valuable guidance for spectral interpretation.

Predicted Chemical Shift

Proton(s) Predicted Multiplicity
(6) [ppm]

CHs (H1, H9) 2.18 Singlet

CHz (H3, H4, H6, H7) 2.75 Triplet

Note: Predicted data is based on computational models and should be confirmed with

experimental data.

Table 3: Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the functional groups present in 2,5,8-
nonanetrione. The primary absorption of interest is the carbonyl (C=0) stretch.

Characteristic Absorption

Functional Group Intensity
(cm™)

C=0 Stretch (Ketone) ~1715 Strong

C-H Stretch (Alkyl) 2850-3000 Medium
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Note: The characteristic C=0 stretching frequency for a saturated ketone typically appears
around 1715 cm~1.

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Property Value

Molecular Formula CoH1403

Molecular Weight 170.21 g/mol

Exact Mass 170.0943 g/mol [2]

Key Fragment lons Data not available in searched resources.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2,5,8-
nonanetrione are not explicitly available in the public domain. However, the following sections
describe generalized protocols typical for the analysis of a tri-ketone compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2,5,8-nonanetrione (typically 5-20 mg for tH NMR and 20-50
mg for 13C NMR) would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such
as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), in a 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is usually added as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

Instrumentation and Data Acquisition: Spectra would be acquired on a high-field NMR
spectrometer (e.g., 400 MHz or higher).

» 1H NMR: A standard one-pulse sequence would be used. Key parameters include a spectral
width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-
noise ratio, and a relaxation delay of 1-5 seconds.
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e 13C NMR: A proton-decoupled pulse sequence, such as zgpg30, would be employed to
obtain a spectrum with singlets for each unique carbon atom. A wider spectral width (e.g., O-
220 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of 13C, a
larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 2,5,8-nonanetrione, the simplest method is to
prepare a neat thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl
or KBr) to create a thin, uniform layer.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer would
be used.

e Abackground spectrum of the clean, empty salt plates is recorded.
e The sample is placed in the spectrometer's sample compartment.

e The infrared spectrum is recorded, typically over a range of 4000 to 400 cm~1. The final
spectrum is usually presented as percent transmittance or absorbance versus wavenumber
(cm™2).

Mass Spectrometry (MS)

Sample Preparation and Introduction: A dilute solution of 2,5,8-nonanetrione would be
prepared in a volatile solvent (e.g., methanol or acetonitrile). The sample would typically be
introduced into the mass spectrometer via direct infusion or through a chromatographic system
such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Instrumentation and Data Acquisition:

« lonization: Electron lonization (El) is a common technique for relatively small, volatile
molecules. Electrospray lonization (ESI) would be suitable if coupled with LC.

o Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer could be used
to separate the ions based on their mass-to-charge ratio (m/z).
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» Data Acquisition: The mass spectrum would be recorded, showing the relative abundance of
the molecular ion and various fragment ions. For structural elucidation, tandem mass
spectrometry (MS/MS) could be performed to fragment the molecular ion and analyze the

resulting daughter ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2,5,8-

nonanetrione.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2,5,8-

Nonanetrione.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b14170128?utm_src=pdf-body
https://www.benchchem.com/product/b14170128?utm_src=pdf-body
https://www.benchchem.com/product/b14170128?utm_src=pdf-body-img
https://www.benchchem.com/product/b14170128?utm_src=pdf-body
https://www.benchchem.com/product/b14170128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14170128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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